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Compound Name:
3,3-Dimethoxypyrrolidine

hydrochloride

Cat. No.: B1462773 Get Quote

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of

numerous natural products, pharmaceuticals, and bioactive compounds.[1][2] Its prevalence in

essential amino acids like proline ensures its biocompatibility and frequent integration into

peptides and proteins.[2] As a saturated five-membered nitrogen heterocycle, the pyrrolidine

scaffold offers a three-dimensional geometry that is increasingly sought after in modern drug

design to enhance target specificity and improve physicochemical properties.[1]

This guide provides a comprehensive technical overview of a specific, functionalized building

block: 3,3-Dimethoxypyrrolidine hydrochloride. While direct, publicly available experimental

data for this exact compound is limited, this document leverages established principles of

physical organic chemistry and draws upon data from closely related structural analogs to

present a robust, predictive profile. For researchers, scientists, and drug development

professionals, understanding these properties is critical for its effective application in synthesis,

lead optimization, and the development of novel chemical entities. We will explore its molecular

identity, predicted physicochemical characteristics, standard analytical protocols for its

characterization, and its potential strategic role in drug discovery.

Part 1: Molecular Structure and Identification
The foundational step in characterizing any chemical compound is to establish its precise

molecular identity. The structure of 3,3-Dimethoxypyrrolidine hydrochloride consists of a
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central pyrrolidine ring substituted at the C3 position with two methoxy groups. The nitrogen

atom is protonated, forming a hydrochloride salt. This salt form typically enhances crystallinity

and aqueous solubility compared to the free base.

Identifier Value

IUPAC Name 3,3-dimethoxypyrrolidin-1-ium chloride

Molecular Formula C₆H₁₄ClNO₂

Molecular Weight 167.63 g/mol

Exact Mass 167.07131 Da

SMILES COC1(CCNC1)OC.Cl

InChI Key
InChI=1S/C6H13NO2.ClH/c1-8-6(9-2)3-4-7-5-

6;/h7H,3-5H2,1-2H3;1H

Part 2: Predicted Physicochemical Properties
The following properties are predicted based on the known characteristics of analogous

compounds, such as 3,3-dimethylpyrrolidine hydrochloride and 3-methoxypyrrolidine

hydrochloride.[3][4][5] These predictions provide a reliable baseline for experimental design.
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Property
Predicted Value /

Characteristic

Rationale and Comparative

Analysis

Physical Form
White to off-white crystalline

solid

As a hydrochloride salt, the

compound is expected to be a

solid at room temperature,

similar to other pyrrolidine HCl

salts like (R)-3-

Hydroxypyrrolidine

hydrochloride.[6]

Melting Point 170-190 °C

This range is estimated by

comparing it to related

structures. 3,3-

Difluoropyrrolidine

hydrochloride melts at 183-187

°C. The gem-dimethoxy groups

may influence crystal lattice

energy differently than gem-

difluoro groups, but a similar

range is a logical starting point.

Boiling Point >200 °C (decomposes)

The boiling point of the related

3-Methoxypyrrolidine is 171.7

°C at 760 mmHg.[3] As a salt,

the hydrochloride form will

have a significantly higher

boiling point and is likely to

decompose before boiling at

atmospheric pressure.

Solubility

Soluble in water, methanol,

DMSO. Sparingly soluble in

dichloromethane, ethyl

acetate.

The hydrochloride salt form

confers high polarity, ensuring

solubility in polar protic

solvents like water and

alcohols. The organic

backbone allows for solubility

in polar aprotic solvents like

DMSO.
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pKa 9.5 - 10.5

The pKa of the protonated

secondary amine in the

pyrrolidine ring is expected to

be in this range, typical for

cyclic secondary ammonium

ions. This is a crucial

parameter for designing

purification protocols and

understanding its ionization

state at physiological pH.

Part 3: Spectroscopic and Analytical
Characterization Protocols
Characterization of 3,3-Dimethoxypyrrolidine hydrochloride relies on standard analytical

techniques. The following sections detail the expected spectral features and provide field-

proven, step-by-step protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.

Expected Spectral Features:

¹H NMR:

-OCH₃ protons: A sharp singlet integrating to 6H, expected around δ 3.2-3.5 ppm.

Ring protons (-CH₂-): Multiple signals (triplets or multiplets) between δ 2.0-3.8 ppm. The

protons on C2 and C5 (adjacent to the nitrogen) will be deshielded and appear further

downfield compared to the C4 protons.

N-H proton: A broad singlet, potentially exchangeable with D₂O, expected between δ 8.0-

10.0 ppm, characteristic of an ammonium salt.

¹³C NMR:
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-OCH₃ carbons: A signal around δ 50-55 ppm.

Quaternary carbon (C3): A signal around δ 95-105 ppm, distinguished by the absence of

attached protons in a DEPT-135 experiment.

Ring carbons (C2, C4, C5): Signals between δ 25-60 ppm.

Sample Preparation: Accurately weigh 5-10 mg of 3,3-Dimethoxypyrrolidine
hydrochloride and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-

d₆, or MeOD) in a standard 5 mm NMR tube.

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument

to ensure optimal magnetic field homogeneity.

Data Acquisition:

Acquire a ¹H NMR spectrum using a standard pulse program. A spectral width of 12-15

ppm is typically sufficient.

Acquire a ¹³C NMR spectrum. A spectral width of 220-240 ppm is standard.

(Optional) Perform 2D NMR experiments like COSY and HSQC to confirm proton-proton

and proton-carbon correlations, respectively.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired data. Calibrate the chemical shifts using the residual solvent peak as an internal

standard.

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh 5-10 mg
of Compound

Dissolve in
0.6 mL Deuterated Solvent

Transfer to
NMR Tube

Tune & Shim
Spectrometer

Acquire 1H, 13C,
& 2D Spectra

Fourier Transform
& Phasing

Calibrate & Integrate
Spectra Structure Elucidation

Click to download full resolution via product page

Workflow for structural elucidation via NMR.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Spectral Features:

N-H stretch: A broad and strong absorption band in the range of 2700-3100 cm⁻¹,

characteristic of an ammonium salt (R₂NH₂⁺).

C-H stretch: Multiple sharp bands between 2850-3000 cm⁻¹.

C-O stretch: Strong, characteristic bands for the ether linkages of the methoxy groups,

expected around 1050-1150 cm⁻¹.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent like isopropanol and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as

it will be subtracted from the sample spectrum.

Sample Application: Place a small amount (1-2 mg) of the solid 3,3-Dimethoxypyrrolidine
hydrochloride onto the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the

sample and the crystal. Acquire the IR spectrum, typically by co-adding 16 or 32 scans over

a range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify

the key functional group absorptions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule, confirming its molecular weight and elemental composition.

Expected Spectral Features:

Method: Electrospray Ionization (ESI) in positive mode is ideal for this pre-ionized salt.
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Parent Ion: The analysis will detect the free base form. The expected molecular ion peak will

be the protonated molecule [M+H]⁺ at an m/z corresponding to the free base (C₆H₁₃NO₂),

which is 132.09.

High-Resolution MS (HRMS): HRMS analysis should confirm the elemental composition,

with a calculated exact mass of 132.09681 for [C₆H₁₄NO₂]⁺.

Fragmentation: Key fragmentation pathways would likely involve the loss of a methoxy group

(-OCH₃) or methanol (-CH₃OH).

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable

solvent system, such as a mixture of water and methanol with 0.1% formic acid to ensure

ionization.

Chromatographic Separation (LC):

Inject a small volume (1-5 µL) of the sample solution onto a C18 reverse-phase HPLC

column.

Elute the compound using a gradient of mobile phase A (e.g., water + 0.1% formic acid)

and mobile phase B (e.g., acetonitrile + 0.1% formic acid). This step separates the analyte

from potential impurities.

Mass Spectrometric Detection (MS):

The eluent from the LC column is directed into the ESI source of the mass spectrometer.

Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).

(Optional) Perform tandem MS (MS/MS) on the parent ion (m/z 132.1) to induce

fragmentation and aid in structural confirmation.

Data Analysis: Extract the mass spectrum corresponding to the chromatographic peak of the

compound and analyze the m/z values of the parent ion and any significant fragment ions.
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General workflow for compound verification via LC-MS.

Part 4: Applications in Drug Discovery and
Development
The strategic value of 3,3-Dimethoxypyrrolidine hydrochloride lies in the unique

combination of its pyrrolidine core and gem-dimethoxy substitution.

Scaffold Rigidity and 3D Shape: The 3,3-disubstitution pattern introduces a rigid stereocenter

that locks the pyrrolidine ring in a specific conformation. This pre-organization can reduce the

entropic penalty upon binding to a biological target, potentially leading to higher affinity and
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selectivity. This focus on sp³-enriched 3D building blocks is a key trend in modern drug

discovery.[1]

Modulation of Physicochemical Properties: The two methoxy groups significantly influence

the molecule's properties compared to a non-substituted or alkyl-substituted pyrrolidine.

Polarity and Solubility: The ether oxygens act as hydrogen bond acceptors, which can

enhance aqueous solubility and interactions with polar residues in a protein binding

pocket.

Lipophilicity (logP): The methoxy groups provide a balance between polarity and

lipophilicity, a critical parameter (known as 'logP') that governs a drug's absorption,

distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: The quaternary carbon at the C3 position is not susceptible to oxidation

by cytochrome P450 enzymes, a common metabolic pathway. This intrinsic stability can be

advantageous for designing drug candidates with longer half-lives.

Building Block
(3,3-Dimethoxypyrrolidine HCl)

Library Synthesis
(High-Throughput Chemistry)

Versatility Hit Identification
(Screening)

Diversity Lead Optimization
(ADME/Tox Profiling)

Potency Preclinical Candidate

Safety &
Efficacy
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Use of building blocks in the drug discovery process.

Part 5: Safety and Handling
Based on GHS classifications for analogous compounds like 3,3-Dimethylpyrrolidine

hydrochloride and various aminopyrrolidines, 3,3-Dimethoxypyrrolidine hydrochloride
should be handled as a potentially hazardous chemical.[7][8]

Hazard Statements: Likely to be classified as H302 (Harmful if swallowed), H315 (Causes

skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory

irritation).[7][8]

Precautionary Measures:
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P261: Avoid breathing dust.

P264: Wash skin thoroughly after handling.

P280: Wear protective gloves, eye protection, and face protection.

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood, using appropriate personal

protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant

gloves. Refer to a comprehensive Safety Data Sheet (SDS) from the supplier before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Introduction: The Pyrrolidine Scaffold and the
Significance of 3,3-Dimethoxypyrrolidine Hydrochloride]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1462773#physicochemical-properties-
of-3-3-dimethoxypyrrolidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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